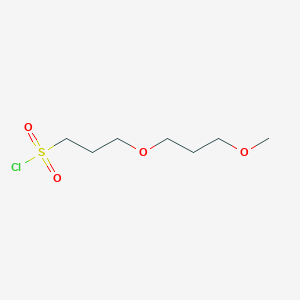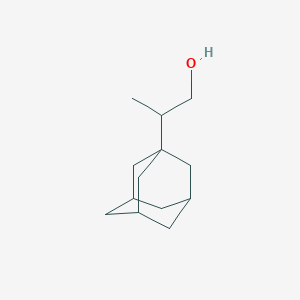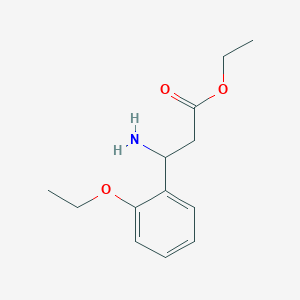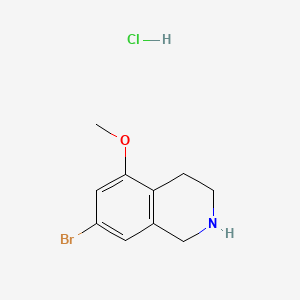
1-Ethenyl-1-methylsiletane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-1-methylsiletane, also known as silacyclobutane, 1-ethenyl-1-methyl-, is a chemical compound with the molecular formula C6H12Si and a molecular weight of 112.25 g/mol . This compound is characterized by its unique structure, which includes a silicon atom incorporated into a four-membered ring, making it a member of the silacyclobutane family .
Méthodes De Préparation
The synthesis of 1-ethenyl-1-methylsiletane involves several routes. One common method is the reaction of vinylsilane with methylsilane under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is conducted under controlled temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Ethenyl-1-methylsiletane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where the vinyl or methyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol, while substitution with halogens can produce halogenated silacyclobutanes.
Applications De Recherche Scientifique
1-Ethenyl-1-methylsiletane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are valuable in materials science and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a building block for pharmaceuticals.
Mécanisme D'action
The mechanism by which 1-ethenyl-1-methylsiletane exerts its effects involves interactions with various molecular targets. In biological systems, its derivatives may interact with cellular membranes, proteins, and enzymes, leading to changes in cellular functions. The specific pathways involved depend on the nature of the derivative and the target organism or cell type .
Comparaison Avec Des Composés Similaires
1-Ethenyl-1-methylsiletane can be compared with other silacyclobutanes and vinylsilane compounds. Similar compounds include:
Silacyclobutane: Lacks the vinyl and methyl groups, making it less reactive in certain chemical reactions.
Vinylsilane: Contains a vinyl group attached to silicon but lacks the cyclic structure, leading to different reactivity and applications.
Methylsilane: Contains a methyl group attached to silicon but lacks the vinyl and cyclic structure, resulting in different chemical properties.
The uniqueness of this compound lies in its combination of a silicon-containing ring with vinyl and methyl groups, which imparts distinct reactivity and versatility in various applications.
Propriétés
Formule moléculaire |
C6H12Si |
|---|---|
Poids moléculaire |
112.24 g/mol |
Nom IUPAC |
1-ethenyl-1-methylsiletane |
InChI |
InChI=1S/C6H12Si/c1-3-7(2)5-4-6-7/h3H,1,4-6H2,2H3 |
Clé InChI |
WKLZGNWZCKRXQP-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CCC1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 1-oxa-9-azadispiro[2.0.34.43]undecane-9-carboxylate](/img/structure/B13570747.png)


![3-Oxabicyclo[3.3.1]nonan-7-amine](/img/structure/B13570771.png)



![1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13570791.png)






